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Introduction

1-Methyl-3-phenylthiourea is an N,N'-disubstituted thiourea derivative that serves as a pivotal
intermediate in the synthesis of various agrochemicals and heterocyclic compounds.[1][2] Its
structure, featuring a reactive thiocarbonyl group flanked by both an aliphatic methylamino
moiety and an aromatic phenylamino group, provides a versatile scaffold for subsequent
chemical transformations. The formal IUPAC name for this compound is 1-methyl-3-
phenylthiourea.[3] This guide provides a comprehensive overview of its chemical properties,
detailed synthesis protocols, and its application in the construction of value-added chemical
entities, tailored for professionals in chemical research and drug development.

Physicochemical and Structural Properties

1-Methyl-3-phenylthiourea is a white crystalline solid at room temperature, soluble in organic
solvents like ethanol and ether.[4] Its core identity and physical characteristics are summarized
in Table 1.
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Table 1: Core Properties of 1-Methyl-3-phenylthiourea

Property Value Source(s)
IUPAC Name 1-methyl-3-phenylthiourea [3]
CAS Number 2724-69-8 [3]
Molecular Formula CsH1oN2S [3]
Molecular Weight 166.25 g/mol [3]
Appearance White crystalline solid [4]
Melting Point 112-113 °C [4]

Crystallographic Data

The solid-state conformation of 1-Methyl-3-phenylthiourea has been elucidated by X-ray
crystallography.[5] The molecule adopts a conformation with the methyl group syn and the
phenyl group anti relative to the C=S double bond. In the crystal lattice, molecules form
centrosymmetric dimers through intermolecular N(Ph)—H---S hydrogen bonds, which are
further linked into layers by N(Me)—H-:-S hydrogen bonds.[5] This hydrogen bonding network
is crucial for understanding its solid-state behavior and solubility. Key crystallographic
parameters are detailed in Table 2.

Table 2: Crystallographic Data for 1-Methyl-3-phenylthiourea[5]
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Parameter Value
Crystal System Monoclinic
Space Group P2i/c

a (A) 17.348 (3)

b (A) 8.6023 (13)
c (A) 12.1672 (18)
B(°)* 99.637 (3)
Volume (A3) ** 1790.1 (5)

Z (molecules/cell) 8

Spectroscopic Characteristics

While publicly accessible, citable peak lists for NMR spectra are limited, the expected
spectroscopic characteristics can be inferred from the molecular structure. These data are
critical for reaction monitoring and quality control.

Table 3: Expected Spectroscopic Data for 1-Methyl-3-phenylthiourea
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. Expected Chemical .
Technique Feature . Rationale
Shift | Wavenumber

Methyl group attached
1H NMR -CHs ~3.0-3.3 ppm (d) to nitrogen, likely
coupled to N-H.

Protons on the phenyl

Ar-H ~7.2-7.6 ppm (m) )
ring.
Exchangeable proton,
] position is
N-H (methyl) Broad singlet )
concentration/solvent
dependent.
Exchangeable proton,
) position is
N-H (phenyl) Broad singlet )
concentration/solvent
dependent.
Aliphatic carbon
13C NMR -CHs ~30-35 ppm )
attached to nitrogen.
Aromatic carbons of
Ar-C ~120-140 ppm )
the phenyl ring.
Thiocarbonyl carbon,
C=S ~180-185 ppm characteristically
deshielded.
Stretching vibrations
IR N-H Stretch 3100-3300 cm—1
of the N-H bonds.
Thiocarbonyl (thione)
C=S Stretch 1200-1300 cm~1

stretching vibration.

Synthesis and Manufacturing

The most direct and common synthesis of N,N'-disubstituted thioureas involves the reaction of
an isothiocyanate with a primary amine. This method is highly efficient for producing 1-Methyl-
3-phenylthiourea.
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Experimental Protocol: Synthesis of 1-Methyl-3-
phenylthiourea

This protocol is based on the established reaction between phenyl isothiocyanate and
methylamine.[5]

Objective: To synthesize 1-Methyl-3-phenylthiourea via nucleophilic addition.
Materials:

e Phenyl isothiocyanate (1.0 eq)

Aqueous Methylamine solution (40%, 1.0 eq)

Potassium Hydroxide (KOH, 3.0 eq)

Ethanol (as solvent)

Ethanol/Acetone (1:1 vlv, for recrystallization)
Methodology:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl
isothiocyanate (1.0 eq) and potassium hydroxide (3.0 eq) in ethanol.

o Causality:Ethanol serves as a polar protic solvent to dissolve the reactants. KOH is
included as a base; while the reaction can proceed without it, its presence can facilitate
the reaction and deprotonate any ammonium salts that might form, ensuring the
methylamine is in its free-base nucleophilic form.

» Nucleophilic Addition: To the stirred solution, add 40% aqueous methylamine solution (1.0
eq) dropwise at room temperature.

o Mechanism:The lone pair of electrons on the nitrogen atom of methylamine acts as a
nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S).
This forms a tetrahedral intermediate which rapidly rearranges to the final thiourea
product.
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e Reaction Monitoring & Work-up: Stir the reaction mixture at room temperature. The reaction
progress can be monitored by Thin Layer Chromatography (TLC) until the starting material
(phenyl isothiocyanate) is consumed.

« |solation & Purification: Once the reaction is complete, the product can be isolated. Single
crystals suitable for analysis are obtained by recrystallization from an ethanol/acetone (1:1)
mixture at room temperature.[5]

o Self-Validation:The purity of the final product should be confirmed by measuring its melting
point (expected: 112-113 °C) and acquiring spectroscopic data (NMR, IR) to confirm the
structure matches the expected characteristics outlined in Table 3.

Diagram 1: Synthesis Workflow for 1-Methyl-3-phenylthiourea
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(Nucleophilic Addition)

4. Recrystallize from
Ethanol/Acetone

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-Methyl-3-phenylthiourea.

Applications in Chemical Synthesis

1-Methyl-3-phenylthiourea is a valuable precursor for synthesizing heterocyclic compounds,
most notably benzothiazoles. The N-methyl-N'-phenylthiourea backbone is perfectly primed for
oxidative cyclization to form the benzothiazole ring system.
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Experimental Protocol: Synthesis of 2-
(Methylamino)benzothiazole

This protocol describes the Hugershoff reaction, a classic method for synthesizing 2-
aminobenzothiazoles via the oxidative cyclization of an arylthiourea.

Objective: To synthesize 2-(Methylamino)benzothiazole from 1-Methyl-3-phenylthiourea.

Materials:

1-Methyl-3-phenylthiourea (1.0 eq)

Bromine (Br2) (1.0 eq)

Chloroform or Acetic Acid (as solvent)

Aqueous sodium carbonate or similar base (for neutralization)
Methodology:

o Dissolution: Dissolve 1-Methyl-3-phenylthiourea (1.0 eq) in a suitable solvent such as
chloroform in a flask protected from light.

» Electrophilic Attack: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0
eq) in the same solvent dropwise with continuous stirring.

o Mechanism:The reaction is initiated by the electrophilic attack of bromine on the sulfur
atom of the thiourea. This is followed by an intramolecular electrophilic substitution on the
phenyl ring, leading to cyclization. The final step is the elimination of HBr to afford the
aromatic benzothiazole ring system.

o Reaction Completion: After the addition is complete, allow the mixture to stir at room
temperature. The reaction is typically complete when the bromine color has faded and HBr
evolution ceases.

¢ Neutralization and Extraction: The reaction mixture is washed with a dilute aqueous base
(e.g., sodium carbonate solution) to neutralize the HBr byproduct. The organic layer is then
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separated, dried over an anhydrous salt (e.g., MgSOa), and the solvent is removed under
reduced pressure.

 Purification: The crude product is purified by recrystallization from a suitable solvent (e.g.,
ethanol) to yield pure 2-(Methylamino)benzothiazole.

o Self-Validation:Product identity should be confirmed via spectroscopy (NMR, MS) and
melting point analysis. The disappearance of the C=S signal and appearance of
characteristic aromatic signals for the benzothiazole ring in the spectra would validate the
transformation.

Diagram 2: Synthetic Application Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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